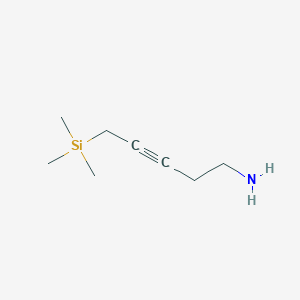![molecular formula C19H24ClNO B14333648 3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride CAS No. 102009-89-2](/img/structure/B14333648.png)
3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of 2-methoxyphenylpropionic acid with an appropriate alkyl halide, followed by the formation of the azanium compound through a reaction with an amine. The final step involves the addition of chloride to form the chloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Shares a similar structure but lacks the azanium and chloride components.
2-Methoxyhydrocinnamic acid: Another related compound with similar aromatic and aliphatic features.
Uniqueness
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride is unique due to its combination of aromatic and aliphatic elements, as well as the presence of the azanium and chloride components
Eigenschaften
CAS-Nummer |
102009-89-2 |
|---|---|
Molekularformel |
C19H24ClNO |
Molekulargewicht |
317.9 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-21-19-14-6-5-12-18(19)13-8-16-20-15-7-11-17-9-3-2-4-10-17;/h2-7,9-12,14,20H,8,13,15-16H2,1H3;1H/b11-7+; |
InChI-Schlüssel |
YYESCPKFLSMESI-RVDQCCQOSA-N |
Isomerische SMILES |
COC1=CC=CC=C1CCC[NH2+]C/C=C/C2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
COC1=CC=CC=C1CCC[NH2+]CC=CC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)
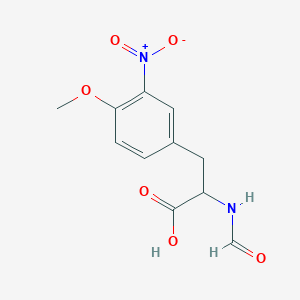
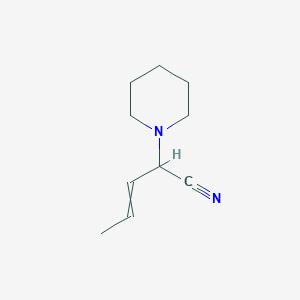
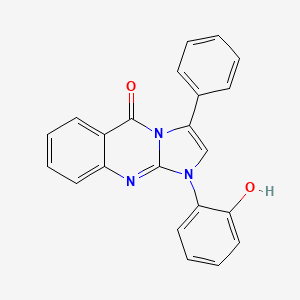

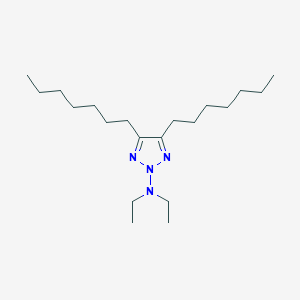

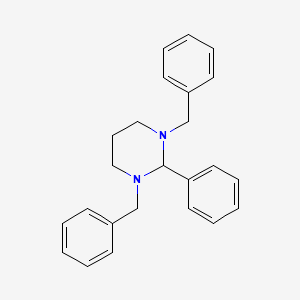
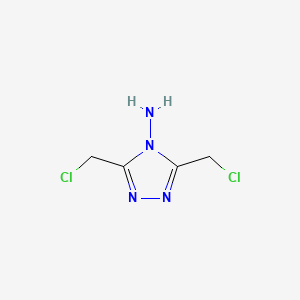
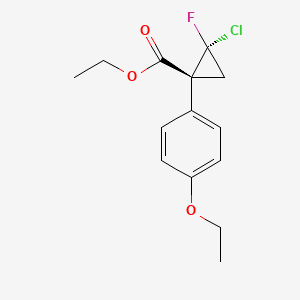
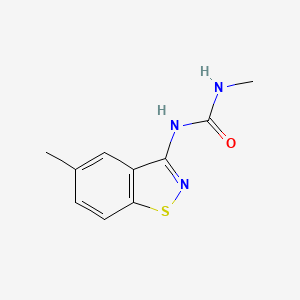
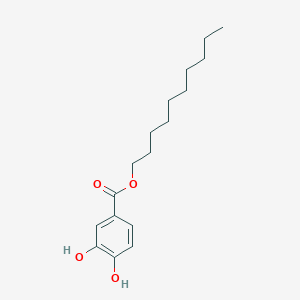
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)
